molecular formula C11H11N3O2S B2735274 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 685119-94-2

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2735274
CAS No.: 685119-94-2
M. Wt: 249.29
InChI Key: AXQYFFSCZDILKM-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at the 5-position, a methyl group at the 4-position, and a thiol (-SH) group at the 3-position. Its molecular formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-14-10(12-13-11(14)17)9-6-15-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQYFFSCZDILKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group serves as a nucleophile, reacting with electrophilic agents such as alkyl/aryl halides or heterocyclic bromides.

ReactantProductConditionsKey Findings
2-Bromo-5-nitrothiazole5-(5-Nitrothiazol-2-ylthio)-4-(2,3-dihydrobenzo[b] dioxin-6-yl)triazole NaOMe/MeOH, room temperatureThiol reacts preferentially over hydroxyl groups; yields stable thioether derivatives .
Alkyl/aryl bromidesAlkyl/aryl thioethers Basic methanol solutionBulky substituents (e.g., benzyl) reduce activity; nitrothiazole derivatives show enhanced potency .

Mechanistic Insight : The thiol’s nucleophilicity is critical for forming sulfur-linked hybrids, particularly with electron-deficient heterocycles like nitrothiazoles, which are pharmacologically relevant .

Condensation Reactions

The thiol group participates in condensation with aldehydes to form Schiff bases (azomethines).

AldehydeProductConditionsBiological Relevance
Arylaldehydes4-Amino-5-(substituted)-triazole-thiol azomethines Reflux in ethanolImproved antimicrobial activity against X. oryzae .
Substituted benzaldehydesThiazole-triazole hybrids Catalytic acid/baseElectron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial potency .

Structural Impact : Substituents on the aldehyde influence electronic and steric properties, affecting binding to biological targets like bacterial enzymes .

Oxidative Coupling and Cyclization

Under oxidative conditions, the thiol group facilitates cyclization or dimerization.

Oxidizing AgentProductConditionsApplication
FeCl₃1,2,4-Triazoline-5-thiones Reflux in xyleneForms fused triazole-thione scaffolds for anti-inflammatory agents .
UV light (254 nm)5-Thioxo-1,2,4-triazolines Methanol solutionPhotochemical cyclization stabilizes the thione tautomer .

Reactivity Note : Oxidative conditions favor tautomerization from thiol to thione, altering electronic properties for downstream applications .

Functional Group Interconversion

The thiol group can be oxidized or reduced to modify reactivity.

Reaction TypeReagentProductOutcome
OxidationH₂O₂/I₂Disulfide (-S-S-)Enhances stability but reduces solubility .
ReductionNaBH₄Not observedThiol remains intact under mild reducing conditions .

Practical Limitation : Oxidation to disulfides is reversible but less explored due to diminished pharmacological utility.

Metal Coordination Complexes

The thiol and triazole nitrogen atoms act as ligands for metal ions.

Metal SaltComplex StructureApplication
Cu(II)/Zn(II)Tetrahedral or square planar complexesEnhanced antimicrobial and catalytic activity .

Synergy : Metal coordination often amplifies bioactivity, as seen in copper complexes targeting S. aureus (MIC: 0.43–1.8 μM) .

Key Reactivity Trends

  • Thiol Specificity : Reactions predominantly occur at the -SH group due to its high nucleophilicity .

  • Benzodioxin Role : The electron-rich benzodioxin moiety stabilizes intermediates via resonance, directing substitution to the triazole ring .

  • Pharmacological Optimization : Modifications at the 3rd position (e.g., nitrothiazole) correlate with improved kinase inhibition (e.g., JNK IC₅₀: 108 nM) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit strong antimicrobial properties. For instance, research on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives revealed promising activity against various bacterial strains and fungi. These findings suggest that similar modifications to the structure of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could yield potent antimicrobial agents capable of overcoming resistance mechanisms in pathogens .

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. The mechanism typically involves inhibition of ergosterol synthesis in fungal cell membranes. Compounds structurally related to this compound have shown efficacy against various fungal pathogens. This opens avenues for developing new antifungal therapies that could address emerging resistant strains .

Anticancer Potential

The anticancer properties of triazole derivatives are also noteworthy. Molecular docking studies have indicated that compounds similar to this compound can interact with DNA and proteins involved in cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells . This suggests a potential role for this compound in cancer therapy.

Crop Protection

The structural characteristics of triazoles make them suitable candidates for use as fungicides in agriculture. The ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by various fungi. Research into the application of triazole derivatives has shown their effectiveness in controlling plant pathogens while being less harmful to beneficial microorganisms .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized triazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The results indicated that modifications in the thiol group could enhance the antimicrobial potency .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may act as an allosteric effector, modifying the function of hemoglobin and increasing its oxygen affinity .

Comparison with Similar Compounds

Structural Analogues

Core Structure Modifications
Compound Name Substituents (Position) Key Structural Differences Biological Activity/Application Reference
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-Ph, 5-Ph, 3-SH Benzene rings instead of benzodioxin Anticoccidial (α-glucosidase inhibition)
5-(3,4-Dimethoxyphenyl)-4-phenyl-triazole-3-thiol 5-(3,4-OMe-Ph), 4-Ph, 3-SH Methoxy-phenyl vs. benzodioxin Not explicitly stated (structural study)
5-(2-Hydroxyphenyl)-4-phenyl-triazole-3-thiol 5-(2-OH-Ph), 4-Ph, 3-SH Hydroxyl-phenyl vs. benzodioxin Anticoccidial
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol 5-pyrrole, 4-Ph, 3-SH Pyrrole vs. benzodioxin Kinase inhibition (in silico docking)
Substitutions on the Triazole Ring
  • Di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1) : A disulfide dimer of the target compound, formed via oxidation of the thiol group. This modification enhances stability and alters hemoglobin oxygen affinity, making it a candidate for sickle cell disease therapy .
  • 4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-5-ethyl-4H-1,2,4-triazole-3-thiol : Features an ethyl group at the 5-position and a benzodioxin-ethyl chain at the 4-position. The extended alkyl chain may influence pharmacokinetics .

Functional Comparisons

Anticoccidial Activity
  • The target compound and its analogs (e.g., 4,5-diphenyl-triazole-3-thiol) inhibit α-glucosidase activity in Eimeria stiedae-infected rabbits. However, the benzodioxin substituent in the target compound may confer superior bioavailability compared to phenyl or hydroxyphenyl derivatives .
  • Efficacy Data: 4,5-Diphenyl-triazole-3-thiol: 60–70% reduction in coccidian infection at 50 mg/kg . Target Compound: No direct efficacy data reported, but structural similarity suggests comparable or enhanced activity due to benzodioxin’s electron-rich aromatic system .
Hemoglobin Modulation
  • The target compound and TD-1 increase hemoglobin oxygen affinity, reducing erythrocyte sickling in sickle cell disease models. TD-1 shows higher potency due to disulfide-mediated dimerization, which stabilizes hemoglobin in the relaxed (R) state .
  • Mechanistic Insight : Both compounds likely bind to hemoglobin’s allosteric sites, similar to 2,3-DPG, but with higher specificity .
Antimicrobial Activity
  • Triazole-thiol derivatives with pyridyl or naphthyl substituents (e.g., from ) exhibit minimal antibacterial activity against S. aureus and E. coli (MIC > 128 µg/mL).

Biological Activity

The compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The triazole ring is formed through cyclization reactions that can be catalyzed by various reagents under controlled conditions. The structural formula can be represented as follows:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. In a study assessing various triazole derivatives, it was found that compounds with electron-donating groups at specific positions on the triazole ring exhibited enhanced antibacterial potency compared to standard antibiotics like vancomycin and ciprofloxacin .

Compound MIC (µg/mL) Target Pathogen
This compound0.125 - 8S. aureus, E. coli
Standard Antibiotics0.68 - 2.96S. aureus, E. coli

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro evaluations on various cancer cell lines such as MDA-MB-231 and PC3 demonstrated that it possesses cytotoxic effects with IC50 values above 100 µM, indicating selective toxicity towards cancer cells while sparing normal cells . The low cytotoxicity profile suggests potential for therapeutic use with minimal side effects.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have highlighted its inhibitory effects on enzymes related to metabolic disorders and neurodegenerative diseases. For instance, it has been tested against acetylcholinesterase and α-glucosidase enzymes—key targets in Alzheimer's disease and Type 2 diabetes mellitus respectively .

Structure-Activity Relationship (SAR)

The SAR studies of triazoles indicate that modifications at the benzodioxin moiety significantly influence biological activity. The presence of methyl groups and other substituents can enhance lipophilicity and improve interaction with biological targets. Compounds with phenolic groups or additional thiol functionalities have demonstrated increased potency against various pathogens .

Case Studies

  • Antibacterial Efficacy : A study conducted by Mermer et al. synthesized a series of quinolone-triazole hybrids which were tested alongside our compound for antibacterial properties. It was noted that compounds with similar structural motifs exhibited MIC values lower than those of traditional antibiotics .
  • Anticancer Screening : In research published in MDPI journals, derivatives of triazoles were evaluated against breast cancer cell lines where the compound displayed significant inhibitory effects compared to control groups .

Q & A

Q. Basic

  • Elemental analysis : Validates empirical formula (C, H, N, S content) .
  • IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • HPLC : Assesses purity (>95% by area normalization) .

Q. Advanced

  • NMR (¹H/¹³C) : Assigns regiochemistry of substituents (e.g., benzodioxin coupling patterns) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How do structural modifications (e.g., methoxy or nitro groups) influence pharmacological activity?

Q. Advanced

  • Methoxy substituents : Enhance lipophilicity, improving membrane permeability. For example, 2,4-dimethoxyphenyl analogs show increased antifungal activity (MIC ~2 µg/mL against Candida albicans) .
  • Nitro groups : Electron-withdrawing effects stabilize charge-transfer complexes, boosting antimicrobial potency but may increase cytotoxicity .
    Structure-activity relationship (SAR) studies use in vitro assays (broth microdilution for MICs) and molecular docking (targeting fungal CYP51 or bacterial gyrase) .

What methodologies resolve contradictions in reported synthetic yields?

Advanced
Discrepancies in yields (e.g., 40% vs. 70% for alkylation steps) arise from:

  • Reagent purity : Use freshly distilled bromo-ethanones to avoid hydrolysis byproducts .
  • Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent thiol oxidation .
    Reproducibility is validated via interlaboratory studies and kinetic analysis (e.g., Arrhenius plots to identify optimal temperatures) .

How are salts of this compound synthesized, and what advantages do they offer?

Advanced
Salts (e.g., Na⁺, Zn²⁺, piperidinium) are prepared by:

Reacting the thiol with metal hydroxides or organic bases in ethanol.

Precipitating salts via solvent evaporation or antisolvent addition .
Advantages include:

  • Enhanced solubility (e.g., sodium salts in aqueous buffers for bioavailability studies).
  • Stabilization of reactive thiolate ions for further functionalization .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Storage : –20°C under argon for long-term stability; desiccators for short-term use .

How can computational methods predict the bioactivity of novel derivatives?

Q. Advanced

  • Molecular docking : Screens against targets (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock Vina.
  • QSAR models : Correlate substituent descriptors (logP, polar surface area) with antimicrobial IC₅₀ values .
    Validate predictions with in vitro assays to refine computational parameters .

What strategies mitigate thiol oxidation during synthesis?

Q. Advanced

  • Antioxidants : Add 1–2% (w/w) ascorbic acid or EDTA to reaction mixtures.
  • Inert atmosphere : Schlenk line techniques prevent O₂ exposure during alkylation .
  • Protecting groups : Use trityl groups for thiol protection, removed post-synthesis with TFA .

How are conflicting bioactivity results interpreted across studies?

Advanced
Contradictions (e.g., variable MICs against E. coli) are addressed by:

  • Strain variability : Use standardized strains (ATCC) and culture conditions.
  • Assay parameters : Control inoculum size (~10⁵ CFU/mL) and incubation time (18–24 hrs) .
    Meta-analyses of published data identify trends (e.g., benzodioxin-linked derivatives show broader-spectrum activity) .

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